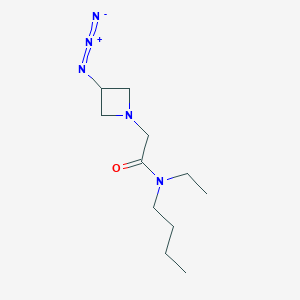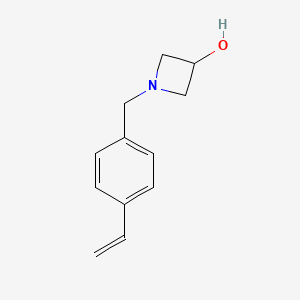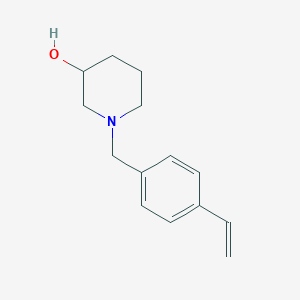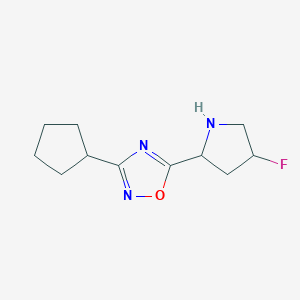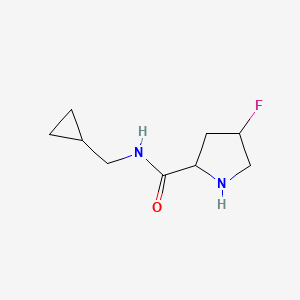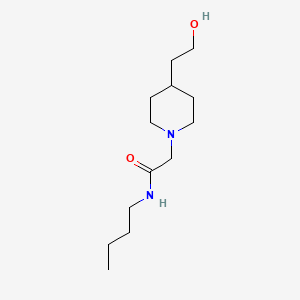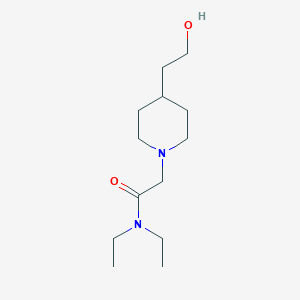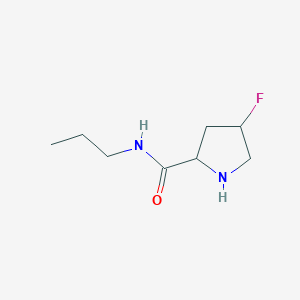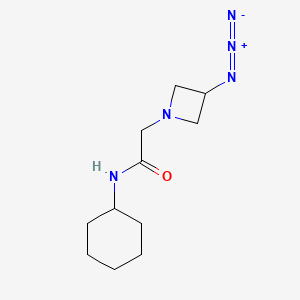
2-(3-azidoazetidin-1-yl)-N-cyclohexylacetamide
Overview
Description
Scientific Research Applications
Chemical Modification and Synthesis
2-(3-azidoazetidin-1-yl)-N-cyclohexylacetamide is related to azetidinone compounds, which are explored for their chemical modification and synthesis due to their potential biological activities. For example, the chemical modification of sulfazecin, a related compound, involved synthesizing 2-azetidinone derivatives, showing potent antimicrobial activities against gram-negative bacteria. This synthesis demonstrates the relevance of azetidinone derivatives in developing new antimicrobial agents. The process included cycloaddition reactions and investigations into the stereochemistry of the derivatives, highlighting the importance of structural features in biological activity (Kishimoto et al., 1984).
Antibacterial and Anti-inflammatory Applications
Another related compound, 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, was identified as a potent inhibitor of N-acylethanolamine acid amidase (NAAA), displaying significant anti-inflammatory effects in animal models. This illustrates the application of azetidinone derivatives in developing therapeutics for inflammation and pain management. Structure-activity relationship (SAR) studies of 3-aminoazetidin-2-one derivatives led to the identification of novel inhibitors with improved physicochemical and drug-like profiles, further emphasizing the therapeutic potential of these compounds (Nuzzi et al., 2016).
Antibacterial Activity and Synthesis
Research on monocyclic β-lactam antibiotics, closely related to the structure of interest, focuses on synthesizing and evaluating the antibacterial activity of azetidinone derivatives. These studies have produced compounds with strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. The antibacterial efficacy is influenced by the substituents at the C-4 position of the β-lactam ring, highlighting the significance of molecular modifications in enhancing antibacterial properties (Yoshida et al., 1986).
Azetidines and Azetidin-2-ones in Synthesis
Azetidines and azetidin-2-ones, which include structures similar to 2-(3-azidoazetidin-1-yl)-N-cyclohexylacetamide, are used in the synthesis of various bioactive compounds. They serve as precursors to β-amino acids, amides, and other heterocyclic compounds. The synthetic versatility of azetidin-2-ones is critical for developing new drugs with antibacterial, enzyme inhibitory, anticancer, and hypoglycemic activities. Notably, a monocyclic azetidin-2-one, ezetimibe, has been clinically used as a cholesterol absorption inhibitor, illustrating the clinical relevance of these compounds (Singh et al., 2008).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-15-14-10-6-16(7-10)8-11(17)13-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMRIYPXPHTTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





